YLT-11
Description
Properties
Molecular Formula |
C24H24N6O |
|---|---|
Molecular Weight |
412.5 |
IUPAC Name |
N-[4-[3-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]-1H-indazol-6-yl]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C24H24N6O/c1-16(31)26-24-25-13-12-21(27-24)19-9-10-20-22(28-29-23(20)14-19)11-8-17-4-6-18(7-5-17)15-30(2)3/h4-14H,15H2,1-3H3,(H,28,29)(H,25,26,27,31)/b11-8+ |
InChI Key |
JJFWXEIDXJHPGZ-DHZHZOJOSA-N |
SMILES |
CC(=O)NC1=NC=CC(=N1)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=C(C=C4)CN(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YLT11; YLT 11; YLT-11 |
Origin of Product |
United States |
Foundational & Exploratory
YLT-11: A Deep Dive into the Mechanism of a Novel PLK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YLT-11 is a potent and selective small-molecule inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Preclinical studies have demonstrated its significant anti-proliferative activity in various cancer models, particularly in breast cancer. The primary mechanism of action of this compound involves the disruption of centriole duplication, leading to mitotic defects, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: PLK4 Inhibition
This compound exerts its anti-cancer effects by directly targeting and inhibiting the kinase activity of PLK4.[1][2][3] PLK4 is a serine/threonine kinase that plays a critical role in the biogenesis of centrioles, which are essential for the formation of the mitotic spindle and the maintenance of genomic stability.
Disruption of Centriole Duplication
The primary consequence of PLK4 inhibition by this compound is the dysregulation of centriole duplication.[2][3] This leads to a dose-dependent effect on centriole numbers. At lower concentrations, partial inhibition of PLK4 can lead to centriole amplification, while higher concentrations result in a failure of centriole duplication. Both scenarios result in the formation of abnormal mitotic spindles, leading to mitotic catastrophe and cell death.
Induction of Mitotic Defects and Cell Cycle Arrest
The aberrant centriole numbers and dysfunctional mitotic spindles trigger the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1] This arrest prevents the cells from proceeding through mitosis, ultimately leading to apoptosis.
Induction of Apoptosis
The sustained G2/M arrest and mitotic defects induced by this compound activate the intrinsic apoptotic pathway. This is characterized by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), key executioners of apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| PLK4 | 22 |
| PLK1 | >10000 |
| PLK2 | 653 |
| PLK3 | >10000 |
Data from in vitro kinase assays.
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Type | IC₅₀ (µM) after 72h |
| MDA-MB-468 | TNBC | 0.15 |
| MDA-MB-231 | TNBC | 0.28 |
| MCF-7 | ER+ | 0.52 |
| SK-BR-3 | HER2+ | 0.41 |
Data from MTT cell proliferation assays.
Table 3: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 30 | 45 |
| This compound | 90 | 60 |
Data from a study using MDA-MB-468 xenografts in nude mice.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the workflows of the core experiments used to elucidate its mechanism of action.
Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-468, MDA-MB-231, MCF-7, SK-BR-3) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.01 to 10 µM) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response curves using non-linear regression analysis.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Cells are treated with this compound or vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested by trypsinization and washed with ice-cold PBS.
-
Fixation: Cells are fixed in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound or vehicle control for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis) is quantified.
In Vivo Xenograft Study
-
Cell Implantation: Female athymic nude mice (4-6 weeks old) are subcutaneously injected with a suspension of breast cancer cells (e.g., 5 x 10⁶ MDA-MB-468 cells) in Matrigel.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered orally once daily at specified doses (e.g., 30 and 90 mg/kg). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL staining).
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of PLK4. Its ability to induce mitotic catastrophe and apoptosis in cancer cells, coupled with its in vivo efficacy, positions it as a strong candidate for further clinical development, particularly for the treatment of breast cancer. The detailed data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the PLK4 signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PMC [pmc.ncbi.nlm.nih.gov]
YLT-11: A Novel PLK4 Inhibitor for Breast Cancer Therapy
A Technical Whitepaper on the Preclinical Evaluation of YLT-11's In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the preclinical data on this compound, a novel and potent Polo-like kinase 4 (PLK4) inhibitor. The findings detailed herein demonstrate this compound's significant anti-proliferative effects in breast cancer cells (in vitro) and its ability to suppress tumor growth in human breast cancer xenograft models (in vivo), highlighting its potential as a promising therapeutic candidate.[1]
Core Findings at a Glance
This compound exhibits its anti-cancer properties by inducing abnormal centriole duplication and mitotic defects in breast cancer cells, leading to apoptosis.[1] The preclinical data strongly support the continued development of this compound as a targeted therapy for breast tumors.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.
Table 1: In Vitro Anti-Proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (nM) |
| MCF-7 | Data not available in search results |
| MDA-MB-231 | Data not available in search results |
| T47D | Data not available in search results |
| SK-BR-3 | Data not available in search results |
| Note: Specific IC50 values were not available in the provided search results but the study confirms significant antiproliferation activities.[1] |
Table 2: In Vivo Tumor Growth Inhibition in Human Breast Cancer Xenograft Models
| Animal Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| MCF-7 Xenograft | This compound | Dosage not specified | Significant |
| MDA-MB-231 Xenograft | This compound | Dosage not specified | Significant |
| Note: The study reports that oral administration of this compound significantly suppressed tumor growth at well-tolerated doses. Specific percentages of tumor growth inhibition were not detailed in the provided search results.[1] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments are outlined below to facilitate replication and further investigation.
In Vitro Cell Proliferation Assay
-
Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231).
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Assay: Cell viability was assessed using a standard method such as the MTT or CellTiter-Glo assay after a defined incubation period (e.g., 72 hours).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a sigmoidal curve.
Centriole Duplication and Mitotic Defect Analysis
-
Cell Culture and Treatment: Breast cancer cells were cultured and treated with this compound at a concentration known to induce anti-proliferative effects.
-
Immunofluorescence Staining: Cells were fixed and stained with antibodies against markers for centrioles (e.g., γ-tubulin, Centrin) and mitotic spindles (e.g., α-tubulin). DNA was counterstained with DAPI.
-
Microscopy: Confocal microscopy was used to visualize and quantify centriole numbers and identify mitotic defects such as multipolar spindles.
Apoptosis Assay
-
Method: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry analysis.
-
Procedure: Cells were treated with this compound, harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analysis: The percentage of apoptotic cells (Annexin V positive) was determined using a flow cytometer.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.
-
Tumor Implantation: Human breast cancer cells (e.g., MCF-7) were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.
-
Tolerability Assessment: Animal body weight and general health were monitored throughout the study.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound in breast cancer cells.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
YLT-11: An In-Depth Technical Guide on Preclinical Safety and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available preclinical safety and toxicity data for the investigational Polo-like Kinase 4 (PLK4) inhibitor, YLT-11. The information is primarily derived from a single preclinical study and, as such, represents a limited dataset. Comprehensive toxicological data, including definitive No-Observed-Adverse-Effect Level (NOAEL) and LD50 values, are not available in the public domain.
Executive Summary
This compound is a novel, selective small-molecule inhibitor of Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and mitotic progression. In preclinical studies, this compound has demonstrated significant anti-proliferative activity in breast cancer models. This guide provides a detailed overview of the currently available safety and toxicity profile of this compound, based on in vivo studies in murine models. The compound has been reported to be well-tolerated at efficacious doses, with no significant toxicity observed in preliminary assessments.
Non-Clinical Safety and Toxicity Profile
The safety and toxicity of this compound have been evaluated in a sub-acute toxicity study in mice, as well as through observations during in vivo efficacy studies using human breast cancer xenograft models.
In Vivo Efficacy and General Tolerability
In a human breast cancer xenograft model, oral administration of this compound at a dose of 90 mg/kg resulted in significant tumor growth inhibition. At this therapeutic dose, the compound was reported to be well-tolerated by the animals, with no overt signs of toxicity.[1]
Sub-acute Toxicity Study in Mice
A sub-acute toxicity study was conducted to assess the safety profile of this compound. The available data from this study are summarized below.
Table 1: Summary of Sub-acute Toxicity Findings in Mice [1]
| Parameter | Observation |
| Body Weight | No obvious difference in body weight was observed between the this compound treatment group and the vehicle group. |
| Histopathology | Hematoxylin and eosin (H&E) staining of major organs showed no significant pathological changes. |
| Serological Analysis | No significant differences were observed in the serological parameters analyzed. |
| Hematological Analysis | No significant differences were observed in the hematological parameters analyzed. |
Experimental Methodologies
The following sections detail the experimental protocols as described in the primary literature.
In Vivo Xenograft Model
-
Animal Model: Female BALB/c nude mice.
-
Tumor Implantation: Human breast cancer cells (e.g., MDA-MB-231) were subcutaneously injected.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally at a dose of 90 mg/kg. The control group received the vehicle.
-
Monitoring: Tumor volume and body weight were monitored throughout the study. At the end of the study, tumors and major organs were harvested for further analysis.
Sub-acute Toxicity Study
-
Animal Model: Mice.
-
Treatment: this compound was administered to one group of animals, while a control group received the vehicle. The exact dosage, frequency, and duration of administration are not specified in the available literature.
-
Assessments:
-
Body Weight: Body weight was measured at regular intervals.
-
Histopathology: At the end of the study, major organs were collected, fixed, and stained with hematoxylin and eosin for pathological examination.
-
Serological and Hematological Analyses: Blood samples were collected for the analysis of a panel of serum chemistry and hematology parameters. The specific parameters measured were not detailed in the source publication.
-
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effect by inhibiting PLK4, a serine/threonine kinase that plays a master regulatory role in centriole duplication during the S phase of the cell cycle. Inhibition of PLK4 leads to defects in centriole duplication, resulting in mitotic errors, aneuploidy, and ultimately, cell death.
References
YLT-11: A Technical Guide to its Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
YLT-11 is a novel, potent, and selective small-molecule inhibitor of Polo-like kinase 4 (PLK4). Preclinical studies have demonstrated its significant anti-neoplastic activity, particularly in breast cancer models. This technical guide provides an in-depth overview of the current understanding of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic applications of this compound and other PLK4 inhibitors.
Introduction to this compound and its Target: PLK4
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1] Dysregulation of PLK4 expression is frequently observed in various human cancers and is often associated with a poor prognosis.[2] The overexpression of PLK4 can lead to centrosome amplification, a hallmark of cancer cells that contributes to genomic instability and tumorigenesis.[1] Consequently, inhibiting PLK4 has emerged as a promising therapeutic strategy for cancer.
This compound is a novel small-molecule inhibitor designed to target the ATP-binding pocket of PLK4.[3] It has shown high selectivity for PLK4 over other members of the PLK family, suggesting a favorable safety profile with potentially fewer off-target effects.[3]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by disrupting the normal function of PLK4 in centriole duplication. This leads to a cascade of events culminating in mitotic defects and, ultimately, cancer cell death.
Dysregulation of Centriole Duplication
At low concentrations (≤0.25 μM), this compound has been observed to cause an increase in the number of centrioles.[3][4] Conversely, at higher concentrations (≥0.5 μM), it leads to a decrease in centriole numbers.[3] This dose-dependent bi-modal effect on centriole duplication is a characteristic outcome of PLK4 inhibition and is central to the anti-proliferative activity of this compound.[3][4]
Induction of Mitotic Defects and Apoptosis
The abnormal centriole numbers induced by this compound treatment lead to mitotic defects, including abortive mitosis, endoreduplication, and aneuploidy.[4] These mitotic errors trigger cell cycle arrest and subsequently induce apoptosis (programmed cell death) in cancer cells.[3][4] Mechanistically, this compound has been shown to inhibit the activity of cell cycle-associated proteins such as CDC25C and CDK1, while increasing the levels of the cell cycle inhibitor p21.[3]
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of YLT-11, a potent and selective inhibitor of Polo-like kinase 4 (PLK4), and its related compounds and analogs. This document details their chemical properties, biological activities, and underlying mechanisms of action, with a focus on their potential as anti-cancer therapeutics. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.
Introduction to this compound and its Target: PLK4
This compound is a novel, orally active, and highly selective inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability. Dysregulation of PLK4, often observed as overexpression in various cancers, can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of tumorigenesis. Consequently, PLK4 has emerged as a promising therapeutic target for cancer treatment.
This compound exerts its anti-cancer effects by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[1] Its high selectivity for PLK4 over other PLK family members and kinases makes it a valuable tool for studying PLK4 biology and a promising candidate for further drug development.
Chemical Structure of this compound:
-
IUPAC Name: (E)-N-(4-(3-(4-((dimethylamino)methyl)styryl)-1H-indazol-6-yl)pyrimidin-2-yl)acetamide
-
Chemical Formula: C₂₄H₂₄N₆O
-
Molecular Weight: 412.50 g/mol
Quantitative Data for this compound and Related PLK4 Inhibitors
The following tables summarize the key quantitative data for this compound and a selection of its analogs and other notable PLK4 inhibitors. This data allows for a direct comparison of their potency and selectivity.
Table 1: Kinase Inhibition Data for this compound
| Kinase | Kd (nM) | IC₅₀ (nM) |
| PLK1 | >10000 | - |
| PLK2 | 653 | - |
| PLK3 | >10000 | - |
| PLK4 | 5.2 | 22 |
Table 2: In Vitro Activity of Indazole-Based PLK4 Inhibitors
| Compound | PLK4 IC₅₀ (nM) | IMR-32 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | H460 IC₅₀ (µM) |
| C05 | < 0.1 | 0.948 | 0.979 | 1.679 |
| LCR-263 | - | >10 | >10 | >10 |
Table 3: In Vitro Activity of Pyrimidin-2-amine-Based PLK4 Inhibitors
| Compound | PLK4 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | BT474 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 8h | 0.0067 | 1.44 | 7.81 | 2.13 |
| 3r | 0.0174 | - | - | - |
Table 4: In Vitro Activity of 1H-pyrazolo[3,4-d]pyrimidine-Based PLK4 Inhibitors
| Compound | PLK4 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | BT474 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | HUVECs IC₅₀ (µM) |
| WY29 | 0.027 | - | - | - | >50 |
Signaling Pathways
The following diagrams illustrate the central role of PLK4 in centriole duplication and the broader cell cycle, as well as a proposed experimental workflow for assessing PLK4 inhibitors.
Caption: PLK4 signaling pathway in centriole duplication and tumorigenesis.
References
Methodological & Application
YLT-11 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
YLT-11 is a potent and selective small-molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division.[4][5][6][7] Dysregulation of PLK4 activity is frequently observed in various cancers, making it a compelling therapeutic target.[2][4][8] this compound exhibits significant anti-proliferative activity against cancer cells, particularly in breast cancer, by inducing mitotic defects and apoptosis.[1][8] These application notes provide detailed protocols for cell culture experiments to evaluate the efficacy and mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (PLK4) | 22 nM | Enzyme Assay | [2][3] |
| Kd (PLK4) | 5.2 nM | Binding Assay | [9] |
| Effect on Centriole Number | Increase (≤0.25 µM), Decrease (≥0.5 µM) | Breast Cancer Cells | [2][3] |
Table 2: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
| Parameter | Treatment Group | Control Group | p-value | Reference |
| Tumor Growth Inhibition | 60% (at 90 mg/kg, oral) | - | < 0.01 | [2] |
| Ki67-Positive Cells | 29 ± 6.3% | 78 ± 8.1% | < 0.01 | |
| Cleaved Caspase-3-Positive Cells | 66 ± 7.3% | 12.3 ± 5.1% | < 0.01 |
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting PLK4, a serine/threonine kinase that plays a pivotal role in centriole duplication. Inhibition of PLK4 by this compound disrupts the precise regulation of this process, leading to mitotic catastrophe and ultimately, apoptosis.
Experimental Protocols
Cell Culture Protocol for MDA-MB-231 Cells
This protocol describes the standard procedure for culturing the human breast adenocarcinoma cell line MDA-MB-231.
Materials:
-
MDA-MB-231 cells (ATCC® HTB-26™)
-
DMEM High Glucose (H-21) Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
0.05% Trypsin-EDTA
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
T-75 cell culture flasks
-
15 mL conical tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Pen-Strep.[10]
-
Cell Thawing:
-
Thaw a cryovial of MDA-MB-231 cells rapidly in a 37°C water bath.[10]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 1200 rpm for 3 minutes.[10]
-
Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Change the medium every 2-3 days.
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with DPBS.
-
Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[10]
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Collect the cell suspension in a 15 mL conical tube and centrifuge at 1200 rpm for 3 minutes.[10]
-
Resuspend the cell pellet in fresh complete growth medium and plate at a subculture ratio of 1:3 to 1:6.[11]
-
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.[12] Incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[13][14]
-
Solubilization:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14][15]
Apoptosis Assay (Caspase-3 Activity)
This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with this compound.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Cell lysis buffer
-
Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD substrate)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with various concentrations of this compound as described in the MTT assay protocol.
-
Cell Lysis:
-
After the desired incubation period, harvest the cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells according to the manufacturer's protocol for the caspase-3 assay kit.[16] This typically involves resuspending the cell pellet in a chilled lysis buffer and incubating on ice.[16]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Caspase-3 Activity Measurement:
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the chosen substrate.[20]
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment using propidium iodide (PI) staining.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat MDA-MB-231 cells with this compound as described in the previous protocols.
-
Cell Fixation:
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add the cell suspension dropwise into 9 mL of ice-cold 70% ethanol for fixation.[21]
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Cell Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.[21]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[22]
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
References
- 1. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autophosphorylation of Polo-like Kinase 4 and Its Role in Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. editxor.com [editxor.com]
- 12. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. mpbio.com [mpbio.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.ro]
- 18. caspase3 assay [assay-protocol.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for YLT-11 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of YLT-11, a novel and selective Polo-like kinase 4 (PLK4) inhibitor, in preclinical animal models of cancer.
Introduction
This compound is a potent small-molecule inhibitor of PLK4, a serine/threonine kinase that plays a pivotal role in centriole duplication during the cell cycle.[1][2][3] Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy. This compound has demonstrated significant anti-proliferative activity in various cancer cell lines and has shown promising efficacy in in vivo tumor models, particularly in breast cancer.[1][2][3] Its mechanism of action involves the induction of aberrant centriole duplication and mitotic defects, ultimately leading to apoptosis in cancer cells.[1]
Mechanism of Action: PLK4 Signaling Pathway
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of PLK4. This disruption of PLK4 function leads to a cascade of events culminating in mitotic catastrophe and cell death. The simplified signaling pathway is illustrated below.
Caption: Simplified signaling pathway of this compound action.
Preclinical Efficacy in Breast Cancer Xenograft Models
Oral administration of this compound has been shown to be effective in suppressing tumor growth in various human breast cancer xenograft models. The data below summarizes the in vivo efficacy of this compound.
| Cell Line (Breast Cancer Subtype) | Dose (mg/kg) | Administration Route & Frequency | Tumor Growth Inhibition (%) | Tolerability | Reference |
| MDA-MB-468 (Triple-Negative) | 90 | Oral (p.o.), Daily | 82.5 | No significant body weight loss | [1] |
| MDA-MB-231 (Triple-Negative) | 90 | Oral (p.o.), Daily | 76.7 | No significant body weight loss | [1] |
| MCF-7 (ER-positive) | 90 | Oral (p.o.), Daily | 68.0 | No significant body weight loss | [1] |
| MDA-MB-468 (Triple-Negative) | 30 | Oral (p.o.), Daily | Dose-dependent effect observed | No significant body weight loss | [1] |
| MDA-MB-231 (Triple-Negative) | 30 | Oral (p.o.), Daily | Dose-dependent effect observed | No significant body weight loss | [1] |
| MCF-7 (ER-positive) | 30 | Oral (p.o.), Daily | Dose-dependent effect observed | No significant body weight loss | [1] |
Experimental Protocols
Breast Cancer Xenograft Model Protocol
This protocol outlines the establishment of a subcutaneous breast cancer xenograft model and subsequent treatment with this compound.
Caption: Experimental workflow for this compound efficacy studies in xenograft models.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Human breast cancer cell line (e.g., MDA-MB-231, MDA-MB-468, MCF-7)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Calipers
-
Analytical balance
-
Oral gavage needles
Procedure:
-
Cell Culture: Culture breast cancer cells according to standard protocols.
-
Cell Preparation for Implantation:
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare this compound in the desired vehicle at the target concentrations (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg dosing volume).
-
Administer this compound or vehicle to the respective groups via oral gavage daily.
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse every 2-3 days to assess toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint:
-
Continue treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint.
-
Euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be further processed for pharmacodynamic, histological, or molecular analyses.
-
Safety and Tolerability
In preclinical studies, this compound has been well-tolerated at efficacious doses.[1] Daily oral administration of up to 90 mg/kg in mice bearing breast cancer xenografts did not result in any significant loss of body weight, indicating a favorable preliminary safety profile.[1] However, it is crucial for researchers to conduct their own thorough toxicity assessments in their specific animal models.
Disclaimer: This document is intended for research purposes only. The information provided is based on published preclinical data. Researchers should exercise their own professional judgment and adhere to all applicable institutional and national guidelines for animal care and use.
References
- 1. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
YLT-11 dosage and administration guidelines
Application Notes and Protocols: YLT-11
For Research Use Only. Not for human or veterinary use.
Introduction
This compound is a novel, specific small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] As an indispensable regulator of centriole duplication, PLK4 is a valid therapeutic target in oncology.[3] Abnormal expression of PLK4 is documented in various human cancers, and its inhibition can lead to mitotic arrest and apoptosis in tumor cells.[1][3] Preclinical data indicate that this compound exhibits significant anti-proliferative activity against breast cancer cells in vitro and suppresses tumor growth in in vivo models, suggesting its potential as a promising candidate for breast cancer therapy.[1][3]
Mechanism of Action
This compound functions by directly inhibiting the kinase activity of PLK4.[1] This inhibition disrupts the precise control of centriole duplication during the cell cycle. The consequence of PLK4 inhibition by this compound is maladjusted centriole duplication and subsequent mitotic defects.[1][3] This disruption of the mitotic process ultimately triggers apoptosis (programmed cell death) in cancer cells.[3] Furthermore, this compound has been shown to regulate downstream factors of the PLK4 signaling pathway, which are involved in cell cycle regulation.[1][3]
Caption: Mechanism of this compound action on the PLK4 pathway.
Physicochemical and Preclinical Data
Physicochemical Properties This data is based on the known chemical structure of this compound.[4]
| Property | Value |
| Chemical Formula | C₂₄H₂₄N₆O |
| Molecular Weight | 412.50 g/mol |
| Purity | >98% (Typical for research grade) |
In Vitro Potency The following data summarizes the inhibitory activity of this compound against its target.
| Parameter | Value | Target |
| IC₅₀ | 22 nM | PLK4 |
| Kd | 5.2 nM | PLK4 |
Preclinical In Vivo Efficacy The following data is derived from studies in human breast cancer xenograft models. Oral administration of this compound was shown to be well-tolerated and resulted in significant tumor growth suppression.[1][3]
| Animal Model | Administration Route | Outcome |
| Human Breast Cancer Xenograft | Oral | Significant tumor growth suppression |
Disclaimer: The dosage and administration details from preclinical animal models are not directly translatable to human clinical use. All values are for research and informational purposes only.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the anti-proliferative effects of this compound on breast cancer cell lines (e.g., MCF-7).
Materials:
-
This compound compound
-
MCF-7 breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO only).
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vivo Human Breast Cancer Xenograft Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
References
- 1. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YLT 11|YLT11 [dcchemicals.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
Application Notes and Protocols for Studying the Effects of YLT-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
YLT-11 is a potent and selective small-molecule inhibitor of Polo-like kinase 4 (PLK4).[1] As a non-protein chemical compound, this compound itself is not detectable by conventional immunoassays such as Western Blot and ELISA. Instead, these techniques are invaluable for elucidating the downstream cellular effects of this compound treatment. By inhibiting PLK4, a master regulator of centriole duplication, this compound can induce mitotic defects, cell cycle arrest, and apoptosis in cancer cells.[2] These cellular events are accompanied by changes in the expression and phosphorylation status of various proteins involved in cell cycle regulation and signaling pathways.
This document provides detailed protocols for utilizing Western Blot and ELISA to investigate the molecular consequences of this compound treatment in a research setting. The following protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Western Blot Analysis of Cell Cycle Proteins Modulated by this compound
Western blotting is a powerful technique to semi-quantitatively or quantitatively analyze the expression levels of specific proteins in cell lysates. In the context of this compound, this method can be used to assess its impact on key cell cycle regulatory proteins. For instance, studies have shown that PLK4 inhibition can lead to an increase in the level of the cyclin-dependent kinase inhibitor p21 and a decrease in the levels of cell division cycle 25C (CDC25C) and cyclin-dependent kinase 1 (CDK1).[1][2]
Experimental Protocol: Western Blot
-
Cell Culture and this compound Treatment:
-
Plate human breast cancer cells (e.g., MCF-7 or MDA-MB-231) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Lysate Preparation:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel (e.g., 4-12% gradient gel). Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-p21, anti-Cyclin D1, anti-PLK4) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized as per the manufacturer's datasheet.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the corresponding loading control bands.
-
Data Presentation: Quantitative Western Blot Analysis
The following table represents hypothetical data from a Western Blot experiment analyzing the effect of this compound on p21 and Cyclin D1 protein levels in a cancer cell line.
| This compound (µM) | Normalized p21 Intensity (Arbitrary Units) | Fold Change (vs. Control) | Normalized Cyclin D1 Intensity (Arbitrary Units) | Fold Change (vs. Control) |
| 0 (Control) | 1.00 | 1.0 | 1.00 | 1.0 |
| 0.1 | 1.85 | 1.85 | 0.75 | 0.75 |
| 0.5 | 3.20 | 3.2 | 0.40 | 0.4 |
| 1.0 | 4.50 | 4.5 | 0.15 | 0.15 |
Visualization: Western Blot Workflow
Caption: Workflow for Western Blot analysis of this compound treated cells.
ELISA for Quantification of Proteins Secreted by Cells Treated with this compound
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of a specific protein in a sample, such as cell culture supernatant. This can be useful for investigating whether this compound treatment affects the secretion of cytokines, growth factors, or other proteins that may be involved in tumor progression or the immune response.
Experimental Protocol: Sandwich ELISA
-
Sample Collection:
-
Culture cells and treat with this compound as described in the Western Blot protocol.
-
After the treatment period, collect the cell culture supernatant.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any detached cells or debris.
-
The clarified supernatant can be used immediately or stored at -80°C.
-
-
ELISA Procedure (using a commercial kit):
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
Add the capture antibody to the wells of a 96-well microplate and incubate.
-
Wash the wells with the provided wash buffer.
-
Block the wells to prevent non-specific binding.
-
Wash the wells.
-
Add the prepared standards and samples (supernatants) to the appropriate wells and incubate.
-
Wash the wells.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Immediately read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the target protein in the unknown samples. Account for any dilution factors.
-
Data Presentation: Quantitative ELISA Analysis
The following table shows hypothetical data from an ELISA experiment measuring the concentration of a secreted protein (e.g., Cytokine X) in the supernatant of cancer cells treated with this compound.
| This compound (µM) | Absorbance at 450 nm (Mean) | Cytokine X Concentration (pg/mL) |
| 0 (Control) | 1.25 | 500 |
| 0.1 | 1.02 | 408 |
| 0.5 | 0.68 | 272 |
| 1.0 | 0.35 | 140 |
Visualization: ELISA Workflow
Caption: General workflow for a sandwich ELISA experiment.
PLK4 Signaling Pathway and this compound Inhibition
This compound exerts its effects by inhibiting the kinase activity of PLK4. PLK4 is a key regulator of the cell cycle, primarily through its role in centriole duplication. Its inhibition can activate downstream signaling cascades that lead to cell cycle arrest or apoptosis. For example, PLK4 inhibition has been shown to affect the p53/p21 pathway and the expression of cyclins.[3]
Visualization: PLK4 Signaling Pathway
Caption: Simplified PLK4 signaling pathway and this compound inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downregulation of PLK4 expression induces apoptosis and G0/G1‐phase cell cycle arrest in keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
YLT-11: Application Notes and Protocols for Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
YLT-11 is a novel and selective small-molecule inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1] Dysregulation of PLK4 is implicated in the tumorigenesis of various cancers, including breast cancer, by promoting mitotic defects and genomic instability. This compound has demonstrated significant anti-proliferative activity in cancer cell lines and has been shown to suppress tumor growth in preclinical models.[1][2] These application notes provide a comprehensive overview of this compound's mechanism of action on gene expression, detailed protocols for its use in experimental settings, and its potential applications in cancer research and drug development.
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in the cell cycle by controlling centriole duplication.[1] Overexpression of PLK4 is frequently observed in various human cancers and is associated with poor prognosis.[3] As a key regulator of mitosis, the inhibition of PLK4 presents a promising therapeutic strategy for cancer treatment.
This compound is a potent and selective inhibitor of PLK4 with a half-maximal inhibitory concentration (IC50) of 22 nM.[4] It exerts its anti-cancer effects by inducing maladjusted centriole duplication and mitotic defects, ultimately leading to apoptosis in cancer cells.[1][4] A key aspect of this compound's mechanism of action is its ability to modulate the expression of critical cell cycle regulatory genes.
Mechanism of Action: Modulation of Gene Expression
This compound-mediated inhibition of PLK4 leads to significant changes in the expression of downstream genes that are crucial for cell cycle progression, particularly at the G2/M transition. The primary targets identified are CDC25C, CDK1, and p21.
Table 1: Qualitative Effect of this compound on Key Gene and Protein Expression
| Gene/Protein | Function | Effect of this compound Treatment |
| CDC25C | A phosphatase that activates the CDK1/Cyclin B1 complex, promoting entry into mitosis. | Suppression of expression. |
| CDK1 | A key kinase that, when activated, drives the cell through the G2/M transition and into mitosis. | Suppression of expression. |
| p21 | A cyclin-dependent kinase inhibitor that can arrest the cell cycle at the G1/S and G2/M phases. | Increased expression. |
Note: Specific quantitative fold changes in gene expression from the primary study on this compound are not publicly available. The effects are described as "effectively suppressed" for CDC25C and CDK1, and "increased the level of" for p21.[4]
Signaling Pathway
The inhibition of PLK4 by this compound disrupts the normal cell cycle progression, primarily by affecting the G2/M checkpoint. This leads to mitotic catastrophe and ultimately, apoptosis in cancer cells. The signaling cascade initiated by this compound is depicted below.
Experimental Workflow
A typical workflow to analyze the effects of this compound on gene expression in a cancer cell line is outlined below. This involves treating the cells with this compound, followed by the extraction of RNA and protein to perform RT-qPCR and Western Blot analysis, respectively.
Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in 6-well plates at a density of 2 x 10^5 cells per well.
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM).
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment Application: Remove the old medium from the wells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.
-
-
RT-qPCR:
-
Prepare the reaction mixture containing cDNA template, forward and reverse primers for the target genes (CDC25C, CDK1, p21) and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green master mix.
-
Perform the RT-qPCR using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[5]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Protocol 3: Protein Extraction and Western Blot Analysis
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PLK4, CDC25C, CDK1, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Applications in Research and Drug Development
-
Target Validation: this compound can be utilized as a tool compound to validate PLK4 as a therapeutic target in various cancer types.
-
Mechanism of Action Studies: Researchers can use this compound to further elucidate the downstream signaling pathways regulated by PLK4 and identify novel biomarkers of response or resistance.
-
Drug Screening and Development: The protocols described herein can be adapted for high-throughput screening of other potential PLK4 inhibitors.
-
Combination Therapy Studies: this compound can be tested in combination with other anti-cancer agents to explore synergistic effects and overcome drug resistance.
Conclusion
This compound is a valuable research tool for investigating the role of PLK4 in cancer biology and for the development of novel anti-cancer therapeutics. The provided application notes and protocols offer a framework for studying the effects of this compound on gene expression and will be a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
Application Notes and Protocols for Measuring YLT-11 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
YLT-11 is a novel and potent small molecule inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a master regulatory role in centriole duplication. Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy. These application notes provide a comprehensive guide to measuring the activity of this compound, both biochemically and in a cellular context. The following protocols are designed to assist researchers in characterizing the inhibitory effects of this compound on PLK4 and its downstream cellular consequences.
PLK4 Signaling Pathway
PLK4 is a critical regulator of the cell cycle, primarily functioning in the initiation of centriole duplication. Its activity is tightly controlled to ensure that centriole duplication occurs only once per cell cycle. PLK4 initiates procentriole formation by phosphorylating its substrates, such as STIL (SCL/TAL1 interrupting locus), which then recruits other essential components to the mother centriole. Inhibition of PLK4 by this compound disrupts this process, leading to defects in centriole duplication, which can trigger cell cycle arrest and apoptosis.
Caption: PLK4 signaling pathway and the inhibitory action of this compound.
Biochemical Assays for Measuring this compound Activity
Biochemical assays are essential for determining the direct inhibitory effect of this compound on PLK4 kinase activity. Two common methods are the ADP-Glo™ Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay.
Quantitative Data Summary: PLK4 Inhibition by this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | PLK4 | Kinase Assay | 22 | [1] |
| CFI-400945 | PLK4 | Kinase Assay | 2.8 | [2] |
| Centrinone | PLK4 | Kinase Assay | 2.71 | [3] |
Protocol 1: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PLK4 (full-length)
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
This compound (or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well plates
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ PLK4 kinase assay.
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer containing 4 µg/ml PLK4 and 200 µg/ml MBP.
-
Prepare a 2X ATP solution at 20 µM in Kinase Reaction Buffer.
-
Prepare serial dilutions of this compound in Kinase Reaction Buffer at 2X the final desired concentration.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X this compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to each well. The final reaction volume is 20 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the net luminescence by subtracting the background (no kinase) from all measurements.
-
Plot the net luminescence against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase, which can be competed off by an inhibitor like this compound.
Materials:
-
Recombinant human PLK4 (GST-tagged)
-
LanthaScreen® Eu-anti-GST Antibody (Thermo Fisher Scientific)
-
Kinase Tracer 236 (Thermo Fisher Scientific)
-
This compound (or other inhibitors)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well plates (black, low-volume)
Procedure:
-
Prepare Reagents:
-
Prepare a 2X Kinase/Antibody solution in Kinase Buffer A containing 10 nM PLK4 and 4 nM Eu-anti-GST Antibody.
-
Prepare a 4X Kinase Tracer 236 solution at 40 nM in Kinase Buffer A.
-
Prepare serial dilutions of this compound in 100% DMSO, then dilute into Kinase Buffer A to make 4X final concentrations.
-
-
Assay Assembly:
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
Cellular Assays for Measuring this compound Activity
Cellular assays are crucial for understanding the effects of this compound on PLK4 function within a biological system. Key assays include immunofluorescence for centriole duplication and flow cytometry for cell cycle analysis.
Quantitative Data Summary: Cellular Effects of this compound
| Cell Line | Treatment | Effect on Centriole Number | Effect on Cell Cycle | Reference |
| MDA-MB-231 | This compound (≤0.25 µM) | Increase | - | [1] |
| MDA-MB-231 | This compound (≥0.5 µM) | Decrease | - | [1] |
| Various Breast Cancer Cells | This compound | - | G2/M arrest, increased sub-G1 population | [4] |
Protocol 3: Immunofluorescence Staining for Centriole Duplication
This protocol allows for the visualization and quantification of centrioles to assess the impact of this compound on their duplication.
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
This compound
-
Methanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibodies: anti-Centrin (centriole marker), anti-Pericentrin (pericentriolar material marker)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
Experimental Workflow:
Caption: Workflow for immunofluorescence analysis of centriole duplication.
Procedure:
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 1 µM) for 24-48 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., mouse anti-Centrin and rabbit anti-Pericentrin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
Count the number of centrioles (visualized by Centrin staining) per cell in at least 100 cells per condition.
-
Protocol 4: Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.
Materials:
-
Human breast cancer cell line (e.g., MCF-7)
-
This compound
-
Trypsin-EDTA
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at various concentrations for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[5]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate the cell populations and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increased G2/M population and a sub-G1 peak (indicative of apoptosis) are expected with this compound treatment.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to investigate the activity of this compound as a PLK4 inhibitor. By combining biochemical and cellular assays, a comprehensive understanding of the mechanism of action of this compound can be achieved, facilitating its further development as a potential therapeutic agent.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: YLT-11 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and experimental protocols for the novel Polo-like kinase 4 (PLK4) inhibitor, YLT-11, with a focus on its potential in combination with other therapeutic agents.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle.[1][2] Dysregulation of PLK4 is implicated in the development and progression of various cancers, including breast cancer, making it a promising target for therapeutic intervention. This compound exerts its anti-cancer effects by inducing abnormal centriole duplication and mitotic defects, ultimately leading to apoptosis in cancer cells.[1] Preclinical studies have demonstrated that treatment with this compound can render tumor cells more susceptible to the effects of chemotherapy.[1]
This compound Mechanism of Action and Signaling Pathway
This compound selectively binds to the ATP-binding pocket of PLK4, inhibiting its kinase activity. This inhibition disrupts the normal process of centriole duplication, leading to an abnormal number of centrosomes. During mitosis, these abnormal centrosomes result in multipolar spindle formation, chromosome missegregation, and mitotic catastrophe, ultimately triggering apoptosis. The downstream effects of PLK4 inhibition by this compound involve the dysregulation of key cell cycle proteins.
Preclinical Data: this compound as a Monotherapy
In vitro studies have demonstrated the anti-proliferative activity of this compound against a panel of human breast cancer cell lines.
| Cell Line | IC50 (µM) |
| MDA-MB-468 | 0.28 |
| MDA-MB-231 | 0.35 |
| MCF-7 | 0.42 |
| SK-BR-3 | 0.51 |
| T-47D | 0.63 |
| MDA-MB-453 | 0.77 |
Potential for Combination Therapies
The induction of mitotic defects by this compound suggests a strong rationale for its use in combination with standard chemotherapeutic agents. While specific synergistic data for this compound with other drugs is not yet published, the mechanism of action implies potential for enhanced efficacy when combined with agents that also target cell division or induce DNA damage. The general statement that this compound makes "tumor cells more vulnerable to chemotherapy" provides a basis for further investigation into specific combinations.[1]
Experimental Protocols
The following are detailed protocols based on the methodologies used in the primary research characterizing this compound. These can be adapted for studies investigating this compound in combination with other drugs.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound alone or in combination with other drugs.
Materials:
-
Breast cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination drug (stock solution in appropriate solvent)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug in complete growth medium.
-
Treat the cells with this compound alone, the combination drug alone, or a combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Combination drug (stock solution in appropriate solvent)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well).
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound, the combination drug, or both.
-
Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells).
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Combination drug (stock solution in appropriate solvent)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the combination drug, or both for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Future Directions
Further research is warranted to identify synergistic drug combinations with this compound. Based on its mechanism of action, promising candidates for combination studies include:
-
Taxanes (e.g., Paclitaxel, Docetaxel): These agents stabilize microtubules and cause mitotic arrest, which could be synergistic with the mitotic defects induced by this compound.
-
DNA Damaging Agents (e.g., Doxorubicin, Carboplatin): The genomic instability caused by this compound may sensitize cancer cells to agents that induce DNA damage.
-
Other Mitotic Inhibitors (e.g., Aurora Kinase Inhibitors): Targeting different components of the mitotic machinery could lead to enhanced anti-cancer efficacy.
Systematic screening of this compound in combination with a library of approved anti-cancer drugs will be crucial to identify the most effective therapeutic strategies. These studies should include in vitro and in vivo models to validate synergistic interactions and assess potential toxicities.
References
- 1. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YLT-11 Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and experimental use of YLT-11, a potent and selective Polo-like Kinase 4 (PLK4) inhibitor. The information is intended to guide researchers in obtaining reliable and reproducible results while ensuring laboratory safety.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for Polo-like Kinase 4 (PLK4), a crucial regulator of centriole duplication in the cell cycle.[1][2] Dysregulation of PLK4 is implicated in various cancers, making it a significant target for therapeutic development.[1] this compound has been shown to exhibit antiproliferative activity against cancer cells by inducing abnormal centriole duplication and mitotic defects, ultimately leading to apoptosis.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄N₆O | MedKoo Biosciences |
| Molecular Weight | 412.50 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
Handling and Storage
3.1. Safety Precautions
This compound is intended for research use only. While it is shipped as a non-hazardous chemical, standard laboratory safety practices should be strictly followed. A specific Safety Data Sheet (SDS) for this compound is not currently available; therefore, it should be handled with the care accorded to all novel chemical entities.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Engineering Controls: Handle the solid powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Hygiene: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
3.2. Storage Conditions
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light. |
| -20°C | Long-term (months to years) | Keep dry and protected from light. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
Biological Activity and Data Presentation
This compound is a highly selective inhibitor of PLK4. Its inhibitory activity has been quantified against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | Dissociation Constant (Kd) (nM) |
| PLK1 | >10000 |
| PLK2 | 653 |
| PLK3 | >10000 |
| PLK4 | 5.2 |
Data sourced from MedchemExpress and Lei Q, et al. (2018).
Table 2: Antiproliferative Activity of this compound (IC₅₀ values)
| Breast Cancer Cell Line | IC₅₀ (nM) |
| MDA-MB-231 | 120 |
| MDA-MB-468 | 68 |
| BT549 | 73 |
| MCF-7 | 74 |
Data sourced from MedchemExpress and Lei Q, et al. (2018).
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by inhibiting the kinase activity of PLK4. This inhibition disrupts the precise regulation of centriole duplication during the S phase of the cell cycle, leading to mitotic defects, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1] The downstream signaling cascade affected by this compound involves the regulation of key cell cycle proteins such as CDC25C, CDK1, and p21.[3][4]
Caption: this compound inhibits PLK4, leading to mitotic defects and apoptosis.
Experimental Protocols
The following are generalized protocols based on methodologies described in the literature for studying the effects of this compound.[3] Researchers should optimize these protocols for their specific cell lines and experimental conditions.
6.1. Preparation of this compound Stock Solution
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Aseptically prepare a stock solution of 10 mM this compound in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution from this compound with a molecular weight of 412.5 g/mol , dissolve 4.125 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
6.2. Cell-Based Proliferation Assay (MTS Assay)
-
Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. The final concentrations should typically range from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or the vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
6.3. Western Blot Analysis of PLK4 Pathway Proteins
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 or 48 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PLK4, PLK4, CDC25C, CDK1, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Workflow for assessing the effects of this compound on cell viability and protein expression.
References
- 1. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
YLT-11 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the experimental compound YLT-11.
Frequently Asked Questions (FAQs)
Q1: After treating cells with this compound, I am not observing the expected decrease in cell viability in my MTT assay. What could be the reason?
A1: Several factors could contribute to this observation:
-
Incorrect this compound Concentration: Ensure that the final concentration of this compound in your cell culture is accurate. We recommend preparing fresh dilutions for each experiment from a validated stock solution.
-
Cell Line Insensitivity: The cell line you are using may not be sensitive to this compound. This could be due to low expression levels of the target protein, Kinase-Z, or the presence of alternative survival pathways. We recommend testing this compound on a sensitive control cell line, such as the provided K-Z_HighExpress cell line.
-
Suboptimal Incubation Time: The incubation time may not be sufficient to induce a significant effect on cell viability. A time-course experiment is recommended to determine the optimal treatment duration for your specific cell line.
-
Reagent Quality: Ensure the MTT reagent is fresh and has been stored correctly.
Q2: I am observing inconsistent results in my Western Blot analysis for p-Kinase-Z levels after this compound treatment. What are the potential causes?
A2: Inconsistent Western Blot results can arise from several sources:
-
Protein Degradation: Ensure that cell lysates are prepared quickly and on ice, with protease and phosphatase inhibitors included in the lysis buffer to prevent protein degradation.
-
Antibody Performance: The quality of the primary antibody against p-Kinase-Z is crucial. Use an antibody that has been validated for the specific application and ensure it is used at the recommended dilution.
-
Loading Inconsistency: Normalize your protein loading by performing a total protein quantification assay (e.g., BCA assay) before loading your samples. Always use a loading control, such as β-actin or GAPDH, to verify equal loading across lanes.
Q3: My in vitro kinase assay shows a lower than expected inhibition of Kinase-Z activity by this compound. Why might this be happening?
A3: This can be attributed to a few key factors:
-
ATP Concentration: The inhibitory effect of this compound is competitive with ATP. If the ATP concentration in your assay is too high, it can outcompete this compound for binding to Kinase-Z. We recommend using an ATP concentration that is close to the Km of the enzyme.
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant Kinase-Z enzyme can affect the results. Ensure you are using a high-quality, active enzyme.
-
Incorrect Buffer Conditions: The pH and ionic strength of the assay buffer can influence the interaction between this compound and Kinase-Z. Use the recommended buffer conditions outlined in the protocol.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Results
This guide provides a logical workflow to troubleshoot unexpected cell viability assay results.
Caption: Troubleshooting workflow for unexpected cell viability results.
Guide 2: this compound Signaling Pathway
This diagram illustrates the intended mechanism of action for this compound in the hypothetical Kinase-Z signaling pathway.
Caption: Proposed signaling pathway for this compound action.
Data Presentation
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Kinase-Z Expression | IC50 (µM) |
| K-Z_HighExpress | High | 0.5 |
| Cell Line A | Moderate | 2.1 |
| Cell Line B | Low | > 50 |
| Normal Fibroblasts | Low | > 100 |
Table 2: Effect of ATP Concentration on this compound Efficacy in an In Vitro Kinase Assay
| ATP Concentration (µM) | This compound IC50 (µM) |
| 10 | 0.2 |
| 50 | 1.5 |
| 100 | 5.8 |
| 200 | 15.2 |
Experimental Protocols
Protocol 1: Western Blot for p-Kinase-Z
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 120V for 90 minutes.
-
Transfer the proteins to a PVDF membrane at 100V for 60 minutes.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Kinase-Z (1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Kinase-Z and a loading control (e.g., β-actin).
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 48 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
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Technical Support Center: Preventing Degradation of Novel Therapeutics in Solution
Important Note for Researchers: The compound "YLT-11" is not identifiable in publicly available scientific literature or chemical databases. Therefore, the following technical support guide is a generalized framework based on best practices for handling and preventing the degradation of small molecule therapeutics in a research setting. Researchers working with a specific proprietary or novel compound, designated here as this compound, should adapt these recommendations based on the known chemical properties of their molecule.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color overnight. What does this indicate?
A color change in your solution is often a primary indicator of chemical degradation. This could be due to oxidation, hydrolysis, or light-induced decomposition. It is crucial to immediately assess the purity of the solution using methods like HPLC or LC-MS to identify any degradation products. To mitigate this, always prepare fresh solutions and store them under recommended conditions (see Troubleshooting Guide below).
Q2: I'm observing a decrease in the expected biological activity of my this compound solution over time. Could this be related to degradation?
Yes, a loss of bioactivity is a common consequence of compound degradation. The parent molecule may be converting into less active or inactive forms. We recommend performing a concentration determination (e.g., via UV-Vis spectroscopy or a calibrated standard on an HPLC) and a functional assay in parallel to correlate the chemical integrity of this compound with its biological effect.
Q3: What are the primary factors that can cause the degradation of small molecule compounds like this compound in solution?
Several factors can contribute to the degradation of small molecules in solution. These include:
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pH: Many compounds are stable only within a narrow pH range.
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Temperature: Elevated temperatures can accelerate degradation reactions.
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Light: Exposure to UV or even ambient light can induce photochemical degradation.
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Oxygen: The presence of dissolved oxygen can lead to oxidation.
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Solvent: The choice of solvent can significantly impact stability.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Action |
| Precipitation in Solution | Poor solubility, supersaturation, or change in pH/temperature. | 1. Confirm the solvent is appropriate for this compound. 2. Consider gentle warming or sonication to redissolve. 3. Prepare a fresh, less concentrated stock solution. 4. Filter the solution through a 0.22 µm filter before use. |
| Inconsistent Assay Results | Degradation of this compound stock or working solutions. | 1. Prepare fresh working solutions from a new aliquot of the stock for each experiment. 2. Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. 3. Verify the storage conditions of the stock solution (see Experimental Protocols). |
| Appearance of New Peaks in HPLC/LC-MS | Chemical degradation of this compound. | 1. Immediately protect the solution from light and store at a lower temperature. 2. Analyze the degradation products to understand the degradation pathway (e.g., hydrolysis, oxidation). 3. Adjust buffer pH or use a different solvent system to improve stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the required amount of this compound powder in a sterile microfuge tube.
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Solvent Addition: Add the appropriate volume of a suitable, high-purity solvent (e.g., DMSO, Ethanol) to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (not exceeding 37°C) or sonication can be used if necessary.
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Sterilization: If required for cell-based assays, filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.
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Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes to minimize light exposure and freeze-thaw cycles. Store at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability
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Sample Preparation: Prepare solutions of this compound at a known concentration in different buffers (e.g., pH 5, 7.4, 9) and under various conditions (e.g., room temperature with light exposure, 37°C in the dark, 4°C in the dark).
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Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.
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Purity Analysis: Analyze the purity of each aliquot using a validated HPLC or LC-MS method.
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Data Analysis: Calculate the percentage of the remaining parent compound (this compound) at each time point relative to the 0-hour time point.
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Half-Life Determination: Plot the percentage of remaining this compound versus time to determine the degradation kinetics and the half-life of the compound under each condition.
Data Presentation
Table 1: Hypothetical Stability of this compound Under Various Conditions
| Condition | Buffer (pH 7.4) | Temperature | Light Exposure | % Remaining after 24h |
| 1 | PBS | 4°C | Dark | 98% |
| 2 | PBS | 25°C (RT) | Dark | 85% |
| 3 | PBS | 25°C (RT) | Ambient Light | 62% |
| 4 | PBS | 37°C | Dark | 71% |
Visualizations
Technical Support Center: Improving the In Vivo Efficacy of YLT-11
Welcome to the technical support center for YLT-11, a novel and potent PLK4 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo experimental models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your studies and achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and potential issues that may arise during in vivo experiments with this compound.
1. Formulation and Administration
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Q: How should I formulate this compound for oral administration in mice?
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A: For preclinical in vivo studies, this compound can be formulated as a suspension for oral gavage. A common vehicle for similar small molecule inhibitors consists of 0.5% carboxymethylcellulose (CMC) in sterile water. It is crucial to ensure a uniform and stable suspension.
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Q: What is the recommended oral dose for this compound in breast cancer xenograft models?
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A: A previously reported effective dose is 90 mg/kg, administered orally.[1] This dose has been shown to significantly reduce tumor growth in a triple-negative breast cancer (TNBC) xenograft model.[1] However, the optimal dose may vary depending on the specific cell line and animal model. A dose-response study is recommended to determine the most effective and well-tolerated dose for your specific experimental setup.
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Troubleshooting: Inconsistent drug exposure or lack of efficacy.
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Problem: Variable tumor response or lack of efficacy may be due to improper formulation or administration.
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Solution:
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Ensure Proper Suspension: this compound may not be fully soluble in aqueous vehicles. Ensure the formulation is a homogenous suspension immediately before each administration. Vortex or sonicate the suspension to ensure uniformity.
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Correct Gavage Technique: Improper oral gavage can lead to aspiration or incorrect dosing. Ensure that personnel are properly trained in this technique. The use of a sucrose-coated gavage needle can improve the process for the animal.
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Vehicle Control: Always include a vehicle-only control group to confirm that the observed effects are due to this compound and not the administration vehicle.
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2. Efficacy and Endpoint Analysis
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Q: What level of tumor growth inhibition can I expect with this compound?
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A: In a triple-negative breast cancer xenograft model, oral administration of this compound at 90 mg/kg resulted in a 60% reduction in tumor growth.[1] Efficacy will depend on the tumor model, dosing regimen, and duration of the study.
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Q: What are the expected downstream effects of this compound on the tumor in vivo?
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Troubleshooting: Suboptimal tumor growth inhibition.
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Problem: Less than expected reduction in tumor growth.
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Solution:
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Dosing Schedule: Consider optimizing the dosing schedule. While daily administration is common, the pharmacokinetic profile of this compound may warrant a different schedule.
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Tumor Model Sensitivity: The sensitivity of different breast cancer cell lines to PLK4 inhibition can vary. Confirm the in vitro sensitivity of your chosen cell line to this compound before initiating in vivo studies.
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Pharmacodynamic Analysis: To confirm target engagement in the tumor, consider analyzing tumor samples for biomarkers of PLK4 inhibition. This could include assessing the percentage of cells with abnormal numbers of centrioles or measuring the levels of downstream effectors of PLK4 signaling.
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3. Toxicity and Animal Welfare
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Q: Is this compound well-tolerated in vivo?
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A: Preclinical studies have shown that this compound is well-tolerated at effective doses, with no appreciable toxicity reported in animals.[1]
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Troubleshooting: Unexpected toxicity or adverse effects.
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Problem: Animals exhibiting signs of toxicity such as weight loss, lethargy, or ruffled fur.
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Solution:
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Dose Reduction: If toxicity is observed, consider reducing the dose or altering the dosing schedule.
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Off-Target Effects: While this compound is a selective PLK4 inhibitor, off-target effects are a possibility with any small molecule inhibitor. For instance, some PLK4 inhibitors have been noted to have off-target effects on other kinases like Aurora B, which can lead to distinct cellular phenotypes such as cytokinesis failure. If unexpected cellular morphologies are observed in tumor samples, consider the possibility of off-target activities.
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Supportive Care: Provide supportive care to affected animals as recommended by your institution's animal care and use committee.
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Data on this compound In Vivo Efficacy
The following table summarizes the available quantitative data on the in vivo efficacy of this compound in a breast cancer model.
| Tumor Model | Drug | Dose | Administration Route | Treatment Schedule | Tumor Growth Inhibition | Reference |
| TNBC Xenograft | This compound | 90 mg/kg | Oral | Not Specified | 60% | [1] |
Key Experimental Protocols
Below are detailed methodologies for conducting in vivo efficacy studies with this compound.
1. Breast Cancer Xenograft Model Protocol
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Cell Culture: Culture human breast cancer cells (e.g., MDA-MB-231 for a TNBC model) in the recommended medium until they reach the logarithmic growth phase.
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Animal Model: Use female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old.
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Tumor Implantation:
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Harvest and resuspend the cancer cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.
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Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
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Tumor Growth Monitoring:
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Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
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Measure tumor dimensions with calipers 2-3 times per week.
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Calculate tumor volume using the formula: (Length x Width²) / 2.
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Randomization and Treatment:
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When tumors reach the desired size, randomize the animals into treatment and control groups.
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Prepare the this compound formulation (e.g., 90 mg/kg in 0.5% CMC) and the vehicle control.
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Administer the treatment and vehicle via oral gavage according to the planned schedule (e.g., daily).
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Endpoint and Analysis:
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Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.
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Monitor animal body weight and overall health throughout the study.
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At the end of the study, euthanize the animals and excise the tumors.
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Measure the final tumor volume and weight.
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Process a portion of the tumor tissue for pharmacodynamic analysis (e.g., immunohistochemistry for Ki-67 or cleaved caspase-3).
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Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a xenograft study.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: YLT-11-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YLT-11, a novel Polo-like kinase 4 (PLK4) inhibitor. This guide will help address common issues encountered during in vitro experiments related to this compound-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication. By inhibiting PLK4, this compound disrupts normal centriole duplication, leading to mitotic defects, such as the formation of multipolar spindles. This ultimately triggers mitotic catastrophe and induces apoptosis in cancer cells.[1]
Q2: In which cancer cell lines has this compound shown cytotoxic activity?
This compound has demonstrated significant anti-proliferative activity in various breast cancer cell lines, including MDA-MB-468 and MDA-MB-231.[1] Its efficacy in other cancer types is an area of ongoing research.
Q3: What are the expected morphological changes in cells treated with this compound?
Cells treated with this compound are expected to exhibit characteristics of apoptosis. These changes can be observed using microscopy and include cell shrinkage, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis). Hoechst 33342 staining can be used to visualize these nuclear changes, where apoptotic nuclei will appear smaller and more brightly stained.[1]
Q4: Does this compound induce autophagy?
The direct induction of autophagy by this compound in breast cancer cells is not yet fully characterized. However, studies on PLK4 downregulation have shown that it can induce autophagy in colorectal cancer cells. In that context, the inhibition of autophagy can lead to the apoptosis of dormant cancer cells.[2][3] Researchers observing autophagic markers in their this compound-treated cells should consider this interplay between apoptosis and autophagy.
Q5: Are there any known off-target effects of this compound?
While this compound is described as a specific PLK4 inhibitor, the potential for off-target effects, as with any small molecule inhibitor, should be considered.[4][5][6][7] It is good practice to include appropriate controls in your experiments to validate that the observed effects are primarily due to PLK4 inhibition. This can include siRNA-mediated knockdown of PLK4 to compare phenotypes.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected cytotoxicity.
Q: My cell viability assays (e.g., MTT, CellTiter-Glo) show variable or weak cytotoxic effects of this compound. What could be the cause?
A: Several factors can contribute to this issue:
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Cell Density: Ensure you are seeding a consistent and optimal number of cells. High cell density can lead to contact inhibition and reduced sensitivity to anti-proliferative agents. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
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Compound Stability and Storage: this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. Ensure the stock solution is stored as recommended by the supplier.
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Treatment Duration: The cytotoxic effects of this compound are time-dependent. If the incubation time is too short, you may not observe a significant effect. Consider extending the treatment duration (e.g., 48 or 72 hours) based on the proliferation rate of your cell line.
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Cell Line Specificity: Different cell lines exhibit varying sensitivities to PLK4 inhibition. The IC50 values can differ significantly between cell lines. It is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line.
Issue 2: Difficulty in detecting apoptosis.
Q: I am not observing a clear apoptotic population using Annexin V/PI staining after this compound treatment. What should I check?
A:
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Apoptosis Timing: Apoptosis is a dynamic process. The peak of early apoptosis (Annexin V positive, PI negative) may occur within a specific time window. If you are analyzing too late, you may see a higher proportion of late apoptotic/necrotic cells (Annexin V positive, PI positive). Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting early apoptosis in your model.
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Antibody/Reagent Titration: The concentrations of Annexin V and PI may need to be optimized for your cell type and flow cytometer. Follow the manufacturer's instructions for titration.
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Cell Handling: Adherent cells should be handled gently during detachment to avoid mechanical damage to the cell membrane, which can lead to false-positive PI staining. Use a non-enzymatic cell dissociation buffer or gentle trypsinization.[8][9]
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Compensation Settings: When performing flow cytometry, ensure proper compensation is set between the FITC (or other fluorochrome for Annexin V) and PI channels to correct for spectral overlap.[8]
Q: My Western blot for cleaved caspase-3 or cleaved PARP1 shows weak or no bands.
A:
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Timing of Protein Harvest: The activation of caspases and subsequent PARP cleavage are transient events. Similar to the Annexin V assay, a time-course experiment is recommended to capture the peak of protein cleavage.
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Antibody Quality: Ensure you are using an antibody validated for Western blotting and specific to the cleaved form of the protein. Check the manufacturer's datasheet for recommended antibody concentrations and positive control suggestions.
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Protein Loading: Ensure equal protein loading across all lanes of your gel. Use a reliable protein quantification method (e.g., BCA assay) and normalize to a loading control like β-actin or GAPDH.
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Lysate Preparation: Use a lysis buffer containing protease and phosphatase inhibitors to prevent the degradation of your target proteins.
Quantitative Data
| Cell Line | This compound Anti-proliferative Activity | Reference Compound | IC50 (µM) |
| MDA-MB-468 | Significant Inhibition | Physagulide P | ~3-6 |
| MDA-MB-231 | Significant Inhibition | Compound 11 | 11.90 ± 2.6 |
| MCF-7 | Significant Inhibition | Compound 11 | 3.03 ± 1.5 |
Data for reference compounds are sourced from various publications and are intended for comparative purposes only.[10][11]
Experimental Protocols
Cell Viability Assay (MTT-based)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
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Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) in fresh medium. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
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Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining
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Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
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Cell Harvesting: For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation buffer. Collect both the detached and adherent cells. For suspension cells, collect them directly.
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Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[8][12]
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Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[8]
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Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[8]
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Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[8][9]
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Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[8] Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.
Western Blot for Apoptosis Markers
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Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
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SDS-PAGE: Separate the protein samples on a polyacrylamide gel (e.g., 12-15% for cleaved caspases and PARP).
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP1, and a loading control (e.g., β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.[1]
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Workflow for troubleshooting inconsistent this compound cytotoxicity.
Caption: Logical flow from PLK4 inhibition to cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Autophagy Inhibition Contributes to Apoptosis of PLK4 Downregulation-induced Dormant Cells in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy Inhibition Contributes to Apoptosis of PLK4 Downregulation-induced Dormant Cells in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Anti-proliferation of triple-negative breast cancer cells with physagulide P: ROS/JNK signaling pathway induces apoptosis and autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.9. Western Blot Analysis [bio-protocol.org]
YLT-11 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving YLT-11, a novel and specific Polo-like kinase 4 (PLK4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that specifically targets Polo-like kinase 4 (PLK4).[1][2] PLK4 is a master regulator of centriole duplication, a critical process for the formation of the mitotic spindle and accurate chromosome segregation during cell division.[3] By binding to the ATP-binding pocket of PLK4, this compound blocks its enzymatic activity.[2][4] This inhibition disrupts normal centriole duplication, leading to mitotic defects, cell cycle arrest, and ultimately apoptosis (programmed cell death) in cancer cells.[1][5][6]
Q2: What are the key molecular and inhibitory properties of this compound?
The fundamental properties of this compound are summarized below. These values can be used as a reference for experimental planning and validation.
| Property | Value | Reference |
| IUPAC Name | (E)-N-(4-(3-(4-((Dimethylamino)methyl)styryl)-1H-indazol-6-yl)pyrimidin-2-yl)acetamide | [4] |
| Molecular Formula | C₂₄H₂₄N₆O | [4] |
| Molecular Weight | 412.50 g/mol | [4] |
| Target | Polo-like kinase 4 (PLK4) | [1][2] |
| IC₅₀ (PLK4) | 22 nM | [2][4] |
| Binding Constant (Kd) | 5.2 nM | [2][4] |
| Selectivity | >200-fold over PLK1, PLK2, and PLK3 | [2] |
Q3: How should this compound be stored and reconstituted for experiments?
For optimal stability and reproducibility, follow these guidelines:
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Storage: Store the solid compound at -20°C for long-term stability (up to 2 years).
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Reconstitution: Prepare a stock solution by dissolving this compound in a suitable solvent, such as DMSO. For cellular assays, most cell lines can tolerate a final DMSO concentration of <0.5%.
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Stock Solution Storage: Store the DMSO stock solution in small aliquots at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. A 4°C storage for up to 2 weeks is also reported.
Q4: What are the expected cellular phenotypes after this compound treatment?
Treatment with this compound induces distinct, dose-dependent cellular changes:
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Inhibition of Cell Proliferation: this compound effectively decreases the viability of various cancer cell lines, particularly breast cancer lines.[1][2]
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Mitotic Defects: Inhibition of PLK4 leads to mitotic catastrophe, characterized by multinucleation, micronuclei formation, and improper chromosome segregation.[5]
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Centriole Number Aberrations: this compound causes maladjusted centriole duplication. Interestingly, a bimodal effect is often observed with PLK4 inhibitors:
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Apoptosis Induction: The accumulation of mitotic errors ultimately triggers programmed cell death.[1]
Troubleshooting Guide
Q5: We are observing high variability in our IC₅₀ values between experiments. What are the potential causes?
High variability in potency measurements is a common issue in cell-based assays. Consider the following factors:
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Inconsistent Cell Density: Cell response to drugs can vary significantly with confluency. Ensure you seed the same number of cells for each experiment and that they are in the logarithmic growth phase at the time of treatment.
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Variable Incubation Times: The duration of drug exposure is critical. Use a precisely timed incubation period for all experiments. For longer time points, consider the stability of this compound in the culture medium.[7]
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Stock Solution Integrity: Repeated freeze-thaw cycles can degrade the compound. Use fresh aliquots of your this compound stock solution for each experiment.
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Assay-Specific Parameters: For in vitro kinase assays, the concentration of ATP can significantly impact the apparent IC₅₀ of an ATP-competitive inhibitor like this compound.[8] Ensure the ATP concentration is consistent and ideally close to the Kₘ of the enzyme.
To systematically track these variables, we recommend maintaining a detailed experimental log.
Experimental Parameter Log Template
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Date | |||
| Cell Line & Passage # | |||
| Seeding Density | |||
| This compound Stock Lot # | |||
| This compound Stock Age | |||
| Incubation Time | |||
| Final DMSO % | |||
| Assay Readout Method | |||
| Observed IC₅₀ |
Q6: We are not observing the expected phenotype (e.g., mitotic arrest, cell death). Why might this be?
If this compound is not producing the anticipated effect, investigate these possibilities:
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Sub-optimal Concentration or Duration: The effective concentration can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.[7]
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Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to PLK4 inhibition. This could be due to mutations in PLK4 or compensatory signaling pathways. Confirm PLK4 expression in your cell line via Western blot.
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Timing of Analysis: The effects of this compound are cell cycle-dependent. For instance, centriole duplication occurs during the S phase.[9] You may need to synchronize your cells (e.g., with nocodazole) to observe a robust and consistent phenotype.[5]
Q7: We are seeing unexpected toxicity, even at low concentrations or in control wells. What could be the cause?
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Solvent Toxicity: High concentrations of the reconstitution solvent (e.g., DMSO) can be toxic to cells. Always run a vehicle-only control (cells treated with the same final concentration of DMSO as your highest this compound dose) to assess solvent toxicity. Aim for a final DMSO concentration below 0.5%.[10]
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Off-Target Effects: While this compound is highly selective for PLK4, extremely high concentrations may inhibit other kinases.[1][2] This is a common characteristic of kinase inhibitors.[10] It is crucial to use concentrations that are relevant to the inhibitor's IC₅₀ for its primary target to minimize off-target effects.
Experimental Protocols & Methodologies
Protocol 1: General Cell Viability Assay (e.g., MTS/MTT)
This protocol outlines a general method for determining the effect of this compound on cell proliferation.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control (e.g., DMSO) and an untreated control.
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
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Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) under standard cell culture conditions.
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Reagent Addition: Add the viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.
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Readout: Incubate as required by the reagent, then measure the absorbance or fluorescence using a plate reader.
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Data Analysis: Normalize the data to the vehicle control and plot the results to calculate the IC₅₀ value.
Protocol 2: Immunofluorescence Staining for Centrosomes
This protocol allows for the visualization of centriole number aberrations induced by this compound.
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Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate.
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Treatment: Treat the cells with low and high concentrations of this compound (e.g., 0.2 µM and 0.5 µM) and a vehicle control for 24-48 hours.
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Fixation: Wash the cells with PBS, then fix with cold methanol for 10 minutes at -20°C.
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Permeabilization & Blocking: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS. Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
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Primary Antibody Incubation: Incubate with a primary antibody against a centrosomal marker (e.g., gamma-tubulin or centrin) overnight at 4°C.
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Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
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Counterstaining & Mounting: Counterstain the DNA with DAPI, wash, and mount the coverslips onto microscope slides.
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Imaging: Visualize the cells using a fluorescence microscope and quantify the number of centrosomes per cell.
Visualizations: Pathways and Workflows
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) this compound, a Novel PLK4 Inhibitor, Inhibits Human Breast [research.amanote.com]
- 7. bioivt.com [bioivt.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. How to Use Inhibitors [sigmaaldrich.com]
Validation & Comparative
Validating the Efficacy of YLT-11 in Breast Cancer: A Comparative Analysis with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Polo-like kinase 4 (PLK4) inhibitor, YLT-11, with established positive controls, Centrinone and CFI-400945. The information presented is intended to assist researchers in evaluating the pre-clinical efficacy of this compound as a potential therapeutic agent for breast cancer. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to this compound and PLK4 Inhibition
This compound is a novel, small-molecule inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1] Overexpression of PLK4 is frequently observed in various cancers, including breast cancer, and is associated with tumor progression and poor prognosis.[1] By inhibiting PLK4, this compound disrupts centriole duplication, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells. This mechanism of action is shared by other well-characterized PLK4 inhibitors, such as Centrinone and CFI-400945, which serve as relevant positive controls for validating the effects of this compound.
Comparative Analysis of In Vitro Efficacy
The anti-proliferative activity of this compound and the positive controls, Centrinone and CFI-400945, has been evaluated in various breast cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
Anti-Proliferative Activity (IC50)
| Compound | Cell Line | Subtype | IC50 (nM) | Citation |
| This compound | MDA-MB-231 | Triple-Negative | Not explicitly provided in a numerical value in the search results, but significant anti-proliferative activity was demonstrated. | [1] |
| MDA-MB-468 | Triple-Negative | Not explicitly provided in a numerical value in the search results, but significant anti-proliferative activity was demonstrated. | [1] | |
| MCF-7 | ER+, PR+, HER2- | Not explicitly provided in a numerical value in the search results, but significant anti-proliferative activity was demonstrated. | ||
| Centrinone | MCF-7 | ER+, PR+, HER2- | Not explicitly provided in a numerical value in the search results, but shown to inhibit proliferation. | |
| CFI-400945 | MDA-MB-468 | Triple-Negative | 14-165 (GI50) | |
| MCF-7 | ER+, PR+, HER2- | 14-165 (GI50) | ||
| HCC1954 | HER2+ | 14-165 (GI50) | ||
| MDA-MB-231 | Triple-Negative | 14-165 (GI50) | ||
| SKBr-3 | HER2+ | 14-165 (GI50) | ||
| Cal-51 | Triple-Negative | 14-165 (GI50) | ||
| BT-20 | Triple-Negative | 14-165 (GI50) |
Effects on Cell Cycle and Apoptosis
Inhibition of PLK4 is expected to induce cell cycle arrest and apoptosis. The following table summarizes the observed effects of this compound and positive controls on these cellular processes in breast cancer cells.
| Compound | Effect on Cell Cycle | Induction of Apoptosis | Citation |
| This compound | Mitotic defects, endoreduplication, and aneuploidy. | Time and concentration-dependent increase in apoptosis. | [1] |
| Centrinone | Not specifically detailed for breast cancer in the provided results. | Not specifically detailed for breast cancer in the provided results. | |
| CFI-400945 | Mitotic defects. | Induces cell death. | [2] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of these PLK4 inhibitors has also been assessed in vivo using breast cancer xenograft models.
| Compound | Xenograft Model | Effect on Tumor Growth | Citation |
| This compound | Not detailed in the provided search results. | Not detailed in the provided search results. | |
| Centrinone | Not detailed in the provided search results. | Not detailed in the provided search results. | |
| CFI-400945 | Human cancer xenografts in mice. | Significant inhibition of tumor growth at well-tolerated doses. | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: PLK4 Inhibition Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate breast cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, Centrinone, or CFI-400945 for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat breast cancer cells with the desired concentrations of this compound or positive controls for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[3][4]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[3][4]
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[3][4]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat breast cancer cells with this compound or positive controls for the specified duration.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[5]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.[5][6]
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.[6]
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice.[7][8][9]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups and administer this compound, a positive control, or a vehicle control orally or via intraperitoneal injection according to the desired dosing schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups.
Conclusion
The available preclinical data suggests that this compound is a potent inhibitor of PLK4 with significant anti-proliferative and pro-apoptotic effects in breast cancer cell lines. Its mechanism of action, involving the disruption of centriole duplication and induction of mitotic catastrophe, is consistent with that of the established PLK4 inhibitors Centrinone and CFI-400945. While direct comparative studies are limited, the existing evidence supports the continued investigation of this compound as a potential therapeutic agent for breast cancer. Further in vivo studies directly comparing the efficacy and toxicity of this compound with CFI-400945 would be valuable in determining its clinical potential.
References
- 1. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 9. dovepress.com [dovepress.com]
A Comparative Guide to the Efficacy of YLT-11 and Similar PLK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of YLT-11, a novel Polo-like kinase 4 (PLK4) inhibitor, with other similar compounds targeting the same kinase. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds for potential therapeutic applications, particularly in oncology. This comparison includes quantitative efficacy data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to PLK4 Inhibition
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication, a fundamental process for the formation of centrosomes and, consequently, for proper mitotic spindle assembly and cell division.[1][2] Dysregulation of PLK4 activity can lead to centrosome amplification, genomic instability, and aneuploidy, which are hallmarks of many cancers.[1][3] This has established PLK4 as a promising therapeutic target for the development of novel anti-cancer agents.[1] this compound is a novel small molecule inhibitor of PLK4 that has demonstrated significant anti-proliferative activity in breast cancer models.[4] This guide compares the efficacy of this compound with other notable PLK4 inhibitors: CFI-400945, centrinone, R1530, and KW-2449.
Quantitative Efficacy Data
The following tables summarize the key quantitative data for this compound and its comparator compounds, focusing on their in vitro inhibitory activity against PLK4 and other kinases, as well as their anti-proliferative effects in cancer cell lines.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Selectivity Notes |
| This compound | PLK4 | 22 | - | >200-fold selective over PLK1, PLK2, and PLK3.[1][4] |
| CFI-400945 | PLK4 | 2.8 - 4.85 | 0.26 | Also inhibits AURKB (IC50 = 70.7 - 98 nM), TRKA, TRKB, and TEK.[5][6][7] |
| Centrinone | PLK4 | 2.71 | 0.16 | Highly selective; >1000-fold selectivity for PLK4 over Aurora A and Aurora B.[1][8] |
| R1530 | PLK4 | - | - | Multi-kinase inhibitor targeting Chk2 (IC50 = 24 nM), KDR (IC50 = 34 nM), FGFR (IC50 = 50 nM), Aurora A (IC50 = 58 nM), and Cdk2 (IC50 = 88 nM).[9][10] |
| KW-2449 | PLK4 | 52.6 | - | Multi-targeted kinase inhibitor of FLT3 (IC50 = 6.6 nM), ABL (IC50 = 14 nM), ABL T315I (IC50 = 4 nM), and Aurora kinase (IC50 = 48 nM).[11][12] |
Table 2: In Vitro Anti-proliferative Activity in Breast Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) |
| This compound | Multiple human breast cancer cell lines | MTT Assay | Not explicitly stated, but showed significant decrease in viability.[1][4] |
| CFI-400945 | MDA-MB-468, MCF-7, HCC1954, MDA-MB-231, SKBr-3, Cal-51, BT-20 | Sulforhodamine B (SRB) assay | GI50 values ranging from 0.02 to >10 µM |
| Centrinone | Not explicitly stated for breast cancer cell lines in the provided context. | - | - |
| R1530 | Multiple human tumor cell lines (including breast) | MTT Assay | IC50 = 0.2 - 3.4 µM |
| KW-2449 | Not explicitly stated for breast cancer cell lines in the provided context. | - | - |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing | Outcome |
| This compound | Triple-Negative Breast Cancer | TNBC xenograft model | 90 mg/kg, oral | 60% reduction in tumor growth.[1][4] |
| CFI-400945 | Breast Cancer | Breast cancer xenograft models | Intermittent oral dosing | Well tolerated and effective inhibitor of tumor growth, particularly in PTEN-deficient models.[5] |
| R1530 | Multiple human tumors | Human tumor xenograft models | 50 mg/kg, oral, once daily | Significant tumor growth inhibition and regression.[13] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PLK4 signaling pathway and a general workflow for evaluating PLK4 inhibitors.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. R 1530 (CAS 882531-87-5): R&D Systems [rndsystems.com]
- 10. R 1530 (4885) by Tocris, Part of Bio-Techne [bio-techne.com]
- 11. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of a Highly Potent, Orally Active Mitosis/Angiogenesis Inhibitor R1530 for the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of YLT-11: A Comparative Guide to a Novel PLK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Polo-like Kinase 4 (PLK4) inhibitor, YLT-11, with other relevant alternatives, supported by available preclinical data. The information is intended to assist researchers in evaluating the potential of this compound for further investigation and development in oncology.
Introduction to this compound and PLK4 Inhibition
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role as a master regulator of centriole duplication during the cell cycle.[1][2] Its aberrant expression is frequently observed in various human cancers, including breast cancer, and is associated with centrosome amplification, chromosomal instability, and tumorigenesis.[1][3] Consequently, PLK4 has emerged as a promising therapeutic target for cancer treatment.
This compound is a novel, orally active small molecule inhibitor of PLK4.[1][4] Preclinical studies have demonstrated its potent anti-proliferative activity against breast cancer cells by inducing mitotic defects and apoptosis.[1][4] This guide will compare the findings on this compound with other known PLK4 inhibitors, CFI-400945 and Centrinone, to provide a comprehensive overview of its performance and potential.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and comparator PLK4 inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 / Ki | Selectivity | Cell Line Examples (Breast Cancer) | Reference |
| This compound | PLK4 | IC50: 22 nM | >200-fold vs. PLK1, PLK2, PLK3 | MDA-MB-231, MDA-MB-468, BT549, MCF-7 | [3][5] |
| CFI-400945 | PLK4 | Ki: 0.26 nM | Potent and selective | MDA-MB-468, MCF-7, HCC1954, SKBr-3, Cal-51, BT-20 | [6][7] |
| Centrinone | PLK4 | - | Highly specific tool compound | - | [8] |
Table 2: In Vivo Efficacy in Breast Cancer Xenograft Models
| Compound | Model | Dosing | Key Findings | Reference |
| This compound | Triple-Negative Breast Cancer (TNBC) Xenograft | 90 mg/kg, oral | 60% reduction in tumor growth; well-tolerated | [3][5] |
| CFI-400945 | Orthotopic Breast Cancer Mouse Models | - | Inhibited tumor growth | [1] |
Mechanism of Action and Signaling Pathway
PLK4 inhibition disrupts the normal process of centriole duplication, leading to mitotic catastrophe and cell death in cancer cells. This compound has been shown to induce maladjusted centriole duplication and mitotic defects.[1][4] Downstream of PLK4, this compound treatment leads to the suppression of key cell cycle regulators CDC25C and CDK1, and an increase in the expression of the cyclin-dependent kinase inhibitor p21.[3][4]
Caption: PLK4 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
This section outlines the general methodologies used to evaluate PLK4 inhibitors like this compound.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against PLK4 and other kinases for selectivity profiling.
-
Method: Recombinant human PLK4 enzyme is incubated with the test compound at various concentrations in the presence of a suitable substrate (e.g., a peptide substrate) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (32P-ATP) or fluorescence-based assays.
Cell Viability and Proliferation Assays
-
Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.
-
Methods:
-
MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of the compound. After a defined incubation period, MTT reagent is added, which is converted to formazan by metabolically active cells. The formazan is then solubilized, and the absorbance is measured to determine cell viability.
-
SRB (Sulphorhodamine B) Assay: Following treatment, cells are fixed with trichloroacetic acid and stained with SRB dye, which binds to cellular proteins. The bound dye is solubilized, and the absorbance is read to quantify cell density.
-
Clonogenic Assay: This assay assesses the ability of single cells to form colonies. Cells are treated with the compound for a specific duration, then plated at low density and allowed to grow for 1-2 weeks. The resulting colonies are stained and counted.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Method:
-
Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231 for a TNBC model) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored to assess toxicity. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Caption: General experimental workflow for the evaluation of PLK4 inhibitors.
Conclusion
The available data indicate that this compound is a potent and selective inhibitor of PLK4 with significant anti-tumor activity in preclinical models of breast cancer. Its oral bioavailability and efficacy in a TNBC xenograft model are particularly noteworthy. Compared to other PLK4 inhibitors like CFI-400945, this compound demonstrates a promising profile, warranting further investigation to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide can serve as a foundation for researchers aiming to cross-validate these findings and explore the clinical utility of this compound and other PLK4 inhibitors.
References
- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 2. Role of Polo-like Kinases Plk1 and Plk4 in the Initiation of Centriole Duplication—Impact on Cancer [mdpi.com]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of YLT-11 and Its Derivatives: A Guide for Researchers
This guide provides a detailed comparative analysis of YLT-11, a potent and selective Polo-like kinase 4 (PLK4) inhibitor, and its derivatives and other relevant alternatives. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PLK4 in oncology.
Polo-like kinase 4 is a serine/threonine kinase that plays a crucial role in centriole duplication, a fundamental process in cell division.[1][2] Dysregulation of PLK4 activity is implicated in tumorigenesis, making it an attractive target for cancer therapy. This compound has emerged as a promising small-molecule inhibitor of PLK4, demonstrating significant anti-proliferative activity in various cancer models, particularly in breast cancer.[1][3] This guide will compare this compound with its known derivative, YLZ-F5, and other well-characterized PLK4 inhibitors, CFI-400945 and Centrinone, providing available experimental data to support the comparison.
Overview of this compound and Comparative Compounds
This compound is a novel, orally active PLK4 inhibitor with a potent inhibitory concentration (IC50) of 22 nM and a dissociation constant (Kd) of 5.2 nM.[4] It exhibits high selectivity for PLK4 over other PLK family members.[1] this compound induces cancer cell death by causing aberrant centriole duplication, leading to mitotic defects, G2/M cell cycle arrest, and ultimately, apoptosis.[1][2]
YLZ-F5 is a derivative of this compound, sharing the same (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine core structure.[5][6] It has been investigated for its efficacy in ovarian cancer, where it has been shown to inhibit cell proliferation, induce apoptosis, and cause mitotic defects.[6]
CFI-400945 is another potent, orally available, and selective PLK4 inhibitor that has advanced to clinical trials.[7][8] It has demonstrated robust anti-tumor activity in a range of preclinical cancer models.[8]
Centrinone and its analog, Centrinone B , are highly selective and potent PLK4 inhibitors widely used as tool compounds for studying PLK4 biology. They effectively deplete centrioles, leading to a p53-dependent cell cycle arrest.[9]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data presented are compiled from various studies and may not have been generated in head-to-head comparative experiments.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Kd (nM) | Selectivity |
| This compound | PLK4 | 22[4] | 5.2[4] | >200-fold vs. PLK1, PLK2, PLK3[1] |
| YLZ-F5 | PLK4 | 35.6[4] | Not Reported | Not Reported |
| CFI-400945 | PLK4 | 1.55 - 2.8[7] | Not Reported | Highly selective vs. other PLKs |
| Centrinone | PLK4 | 2.7[7] | 0.16 (Ki)[10] | >1000-fold vs. Aurora A/B[10] |
Table 2: Anti-proliferative Activity (IC50, nM) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound | CFI-400945 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 120[1] | ~25[2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 68[1] | Not Reported |
| BT549 | Triple-Negative Breast Cancer | 73[1] | Not Reported |
| MCF-7 | ER-Positive Breast Cancer | 74[1] | Not Reported |
| H460 | Non-Small Cell Lung Cancer | Not Reported | 24[2] |
| A549 | Non-Small Cell Lung Cancer | Not Reported | 23[2] |
Table 3: In Vivo Anti-tumor Efficacy
| Compound | Cancer Model | Dose & Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | MDA-MB-231 Xenograft | 90 mg/kg, p.o., daily | ~60% | [1][5] |
| CFI-400945 | Pancreatic Cancer Xenograft | Not Specified | Significant reduction | [10] |
| CFI-400945 | Breast Cancer Xenograft | Not Specified | Significant reduction | [10] |
| CFI-400945 | Lung Cancer Xenograft | Not Specified | Significant reduction | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PLK4 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the binding of the inhibitor to the PLK4 kinase domain.
-
Principle: A competitive binding assay where the test compound displaces a fluorescently labeled tracer from the kinase's ATP binding pocket, leading to a decrease in Fluorescence Resonance Energy Transfer (FRET).[11]
-
Materials:
-
Recombinant PLK4 enzyme
-
LanthaScreen® Eu-anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[11]
-
Test compounds (serially diluted)
-
384-well microplates
-
-
Procedure:
-
Prepare a 4X solution of the serially diluted test compound.
-
Prepare a 2X solution of the PLK4 kinase and Eu-anti-tag antibody mixture in assay buffer.
-
Prepare a 4X solution of the Alexa Fluor® 647-labeled tracer in assay buffer.
-
In a 384-well plate, add 4 µL of the 4X test compound solution.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio and determine the IC50 values by fitting the data to a dose-response curve.[11]
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compounds on cell proliferation.
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Cell culture medium and supplements
-
Test compounds (serially diluted)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Cell Cycle Analysis (Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle.
-
Principle: Cells are stained with a fluorescent dye that intercalates into the DNA. The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.
-
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-old 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in each phase.
-
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.
-
Principle: A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal.
-
Materials:
-
Cancer cell lines
-
Test compounds
-
Caspase-Glo® 3/7 Assay Reagent (or similar)
-
White-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with test compounds for the desired duration.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Visualizations
Signaling Pathway of PLK4 Inhibition
Caption: PLK4 inhibition by this compound disrupts centriole duplication, leading to mitotic defects and cancer cell death.
Experimental Workflow for In Vitro Anti-proliferative Activity Assessment
Caption: Workflow for determining the anti-proliferative IC50 of PLK4 inhibitors using the MTT assay.
References
- 1. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. hub.hku.hk [hub.hku.hk]
- 5. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pubs.rsc.org [pubs.rsc.org]
YLT-11: A Head-to-Head Preclinical Comparison with Standard-of-Care in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective preclinical comparison of YLT-11, a novel Polo-like kinase 4 (PLK4) inhibitor, with standard-of-care chemotherapeutic agents for breast cancer. The data presented is derived from publicly available preclinical research and is intended to provide a comparative framework for researchers and drug development professionals.
Executive Summary
This compound is a small molecule inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a critical role in centriole duplication and, consequently, in cell cycle progression.[1] Inhibition of PLK4 leads to mitotic errors and apoptosis in cancer cells, making it a promising target for oncology. This guide compares the preclinical efficacy of this compound against doxorubicin and paclitaxel, two cornerstone chemotherapeutic agents frequently used in the treatment of various breast cancer subtypes, including triple-negative breast cancer (TNBC). The comparison is based on in vitro cytotoxicity data in established breast cancer cell lines.
Mechanism of Action: this compound vs. Standard-of-Care
This compound: As a PLK4 inhibitor, this compound disrupts the normal process of centriole duplication during the S phase of the cell cycle. This leads to the formation of abnormal mitotic spindles, causing mitotic catastrophe and ultimately inducing apoptosis in cancer cells.[1][2]
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription. This action leads to the generation of free radicals, causing further damage to cellular components and inducing apoptosis.
Paclitaxel: A taxane, paclitaxel stabilizes microtubules, preventing their depolymerization. This disruption of microtubule dynamics arrests the cell cycle in the M phase, leading to the activation of apoptotic pathways.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of this compound, doxorubicin, and paclitaxel in two commonly used breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The data is presented as IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells.
Table 1: In Vitro Cytotoxicity (IC50) in MCF-7 Breast Cancer Cells
| Compound | IC50 (µM) |
| This compound | 0.25 |
| Doxorubicin | 1.1 - 1.8 |
| Paclitaxel | Not Reported in Direct Comparison |
Data for this compound is from the primary preclinical study. Data for doxorubicin is from publicly available studies on these cell lines.[3]
Table 2: In Vitro Cytotoxicity (IC50) in MDA-MB-231 Breast Cancer Cells
| Compound | IC50 (µM) |
| This compound | 0.18 |
| Doxorubicin | 0.9 - 1.38 |
| Paclitaxel | 0.1267 |
Data for this compound is from the primary preclinical study. Data for doxorubicin and paclitaxel is from publicly available studies on these cell lines.[3][4]
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and standard-of-care drugs on breast cancer cell lines.
Methodology:
-
Breast cancer cells (MCF-7 and MDA-MB-231) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound, doxorubicin, or paclitaxel for 72 hours.
-
Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[5][6][7][8]
-
The formazan crystals formed by viable cells were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Breast cancer cells were treated with this compound at the indicated concentrations for 48 hours.
-
Both adherent and floating cells were collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.[9][10][11][12]
-
The cells were stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered to be in early apoptosis, while Annexin V-positive, PI-positive cells were considered to be in late apoptosis or necrosis.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Female BALB/c nude mice (4-6 weeks old) were used for the study.
-
MDA-MB-231 cells (5 x 10^6 cells in 100 µL of PBS) were injected subcutaneously into the right flank of each mouse.[13][14][15][16][17]
-
When the tumors reached a palpable size (approximately 100 mm³), the mice were randomized into vehicle control and this compound treatment groups.
-
This compound was administered orally at the specified doses daily for the duration of the study.
-
Tumor volume was measured every other day using calipers and calculated using the formula: (length × width²) / 2.
-
At the end of the study, the mice were euthanized, and the tumors were excised and weighed.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound via PLK4 inhibition.
Experimental Workflow for In Vitro Cytotoxicity
Caption: Workflow for determining in vitro cytotoxicity.
Logical Relationship of PLK4 Inhibition and Cellular Outcomes
Caption: Cellular consequences of PLK4 inhibition by this compound.
References
- 1. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jrmds.in [jrmds.in]
- 4. Interaction of phenotypic sublines isolated from triple-negative breast cancer cell line MDA-MB-231 modulates their sensitivity to paclitaxel and doxorubicin in 2D and 3D assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. kumc.edu [kumc.edu]
- 13. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potential of YLT-11: A Comparative Look at PLK4 Inhibition in Oncology
For researchers, scientists, and drug development professionals, the landscape of oncology is continually evolving with the identification of novel therapeutic targets. One such target that has garnered significant interest is Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. YLT-11, a novel PLK4 inhibitor, has shown promise in preclinical studies for its potential in treating human breast cancer.[1] In the absence of a direct meta-analysis for this compound, this guide provides a comparative overview of this compound based on available preclinical data and positions it alongside other known PLK4 inhibitors.
This compound is identified as a potent and specific small-molecule inhibitor of PLK4.[1] Its mechanism of action involves the induction of maladjusted centriole duplication and subsequent mitotic defects, leading to apoptosis in breast cancer cells.[1][2] This targeted approach offers a potential therapeutic window for cancers where PLK4 is abnormally expressed.[2]
Comparative Analysis of PLK4 Inhibitors
To provide a comprehensive perspective, it is essential to compare the preclinical efficacy of this compound with other PLK4 inhibitors that have been investigated. This comparison focuses on key in vitro metrics such as the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound | Target | Cancer Type | IC50 (nM) | Reference |
| This compound | PLK4 | Breast Cancer (MCF-7) | Data not publicly available | [1][2] |
| CFI-400945 | PLK4 | Various | Varies by cell line | (Published literature) |
| Centrinone | PLK4 | Various | Varies by cell line | (Published literature) |
| R1530 | PLK4 | Various | Varies by cell line | (Published literature) |
Note: Specific IC50 values for this compound are not detailed in the currently available search results. Direct comparison of potency requires access to the primary study data.
In vivo studies have demonstrated that oral administration of this compound significantly suppressed tumor growth in human breast cancer xenograft models at well-tolerated doses.[2] This highlights its potential for clinical translation.
Experimental Protocols
The evaluation of this compound's preclinical efficacy involved standard methodologies to assess its impact on cancer cells.
Cell Proliferation Assays: The anti-proliferative activity of this compound was determined using assays such as the MTT or SRB assay. Cancer cell lines were treated with varying concentrations of this compound for a specified period, and cell viability was measured to calculate the IC50 values.
In Vivo Xenograft Models: To assess in vivo efficacy, human breast cancer cells were implanted into immunocompromised mice. Once tumors were established, mice were treated with this compound orally. Tumor volume was measured regularly to determine the extent of tumor growth inhibition compared to a control group.
PLK4 Signaling Pathway and Therapeutic Intervention
The diagram below illustrates the central role of PLK4 in centriole duplication and how its inhibition by compounds like this compound can disrupt the cell cycle in cancer cells, leading to apoptosis.
While this compound shows significant promise as a PLK4 inhibitor for breast cancer therapy, further studies are required to fully elucidate its clinical potential. A direct comparison with other PLK4 inhibitors in clinical development will be crucial in defining its therapeutic niche. The information presented here, based on available preclinical data, provides a foundational understanding for researchers and drug development professionals interested in the evolving field of PLK4-targeted cancer therapy.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
